molecular formula C15H26BrClN2O2 B4163673 N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4163673
M. Wt: 381.73 g/mol
InChI Key: JDSOIDJZCHXSHM-UHFFFAOYSA-N
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Description

N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a brominated aromatic ring and multiple ether and amine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride typically involves multiple steps. One common route starts with the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol . This intermediate is then reacted with ethylene oxide to form 2-(4-bromo-2-methylphenoxy)ethanol. Subsequent reaction with N,N-dimethylethylenediamine under basic conditions yields the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.

    Ether Cleavage: The ether linkages can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation can produce quinones.

Scientific Research Applications

N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The brominated aromatic ring and ether linkages allow it to bind to various enzymes and receptors, modulating their activity. The compound’s amine groups can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride is unique due to its combination of brominated aromatic ring, ether linkages, and multiple amine groups

Properties

IUPAC Name

N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrN2O2.ClH/c1-13-12-14(16)4-5-15(13)20-11-10-19-9-7-17-6-8-18(2)3;/h4-5,12,17H,6-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSOIDJZCHXSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCOCCNCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 5
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 6
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

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